molecular formula C7H3BrFNO3 B1280484 5-Bromo-4-fluoro-2-nitrobenzaldehyde CAS No. 213382-45-7

5-Bromo-4-fluoro-2-nitrobenzaldehyde

Cat. No. B1280484
M. Wt: 248.01 g/mol
InChI Key: LQFBETPMHZUCCK-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitrobenzaldehyde is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related bromo-nitrobenzaldehyde compounds and their properties, which can be used to infer some aspects of the target compound's characteristics. For instance, the synthesis of similar compounds involves the use of bromination and nitration reactions, as well as the manipulation of functional groups to achieve the desired substitution pattern on the benzene ring .

Synthesis Analysis

The synthesis of bromo-nitrobenzaldehyde derivatives typically involves regioselective bromination and nitration reactions. For example, the synthesis of 4-bromo-2-nitrobenzaldehyde is achieved through a reaction of phenyllithium with 2,5-dibromo-1-nitrobenzene, followed by a reaction with dimethylformamide to yield the desired aldehyde with high regioselectivity and yield . Similarly, the synthesis of 5-bromo-2-methoxybenzaldehyde from 4-bromo-2-fluorotoluene involves a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification . These methods could potentially be adapted for the synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo-nitrobenzaldehyde derivatives is characterized by the presence of bromine and nitro groups on a benzene ring, which can significantly influence the electronic and steric properties of the molecule. For instance, the Br atom in 2-bromo-5-hydroxybenzaldehyde deviates from the plane of the benzene ring, and the aldehyde group is twisted, indicating that similar deviations and twists could be expected in the structure of 5-Bromo-4-fluoro-2-nitrobenzaldehyde . Additionally, the presence of substituents like fluorine and nitro groups would likely affect the electron density and reactivity of the compound.

Chemical Reactions Analysis

Bromo-nitrobenzaldehyde compounds can participate in various chemical reactions, including condensation to form Schiff bases, as demonstrated by the synthesis of a Schiff base compound from 5-bromo-2-hydroxybenzaldehyde . The nitro group can also be involved in further chemical transformations, such as reduction to an amine. The reactivity of these compounds is influenced by the electron-withdrawing effects of the nitro and bromo substituents, which can activate the benzene ring towards nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzaldehyde derivatives are influenced by their functional groups. For example, the presence of a nitro group can increase the compound's polarity and impact its solubility in various solvents. The spectroscopic properties, such as FT-IR and FT-Raman, can be studied using density functional theory (DFT) to understand the vibrational modes of the molecule . Additionally, the electronic properties, including HOMO and LUMO energies, can be analyzed to predict the chemical reactivity and stability of the compound. The thermodynamic functions, such as heat capacity and Gibbs energy, can be obtained from spectroscopic data to understand the compound's behavior at different temperatures .

Scientific Research Applications

Synthesis of Derivatives

5-Bromo-4-fluoro-2-nitrobenzaldehyde plays a significant role in the synthesis of various chemical compounds. For instance, it is used in the stereoselective synthesis of 2-aminobenzylidene derivatives, which are formed from 5-nitro/cyano-activated 2-halobenzaldehydes through a novel parallel convergent Knoevenagel–nucleophilic aromatic substitution approach. This process is notable for its high stereoselectivity and yields ranging from 52% to 88% (Xu et al., 2014).

Crystallography and Molecular Structure Studies

The compound has been used in the study of molecular structures and crystallography. For example, the synthesis of (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide involved the use of 2-nitrobenzaldehyde and 4-bromobenzohydrazide, providing insights into molecular configurations and intermolecular hydrogen bonding patterns (Zhang et al., 2009).

Radiopharmaceutical Synthesis

In the field of radiopharmaceuticals, derivatives of 5-Bromo-4-fluoro-2-nitrobenzaldehyde are utilized as precursors. These precursors, like 4,5-Bis(butoxy)-2-nitrobenzaldehyde, have been synthesized for use in the creation of important radiopharmaceutical agents for positron emission tomography, offering advantages in terms of labile protective groups which can be removed without aggressive chemicals (Orlovskaja et al., 2016).

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

5-bromo-4-fluoro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFBETPMHZUCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464100
Record name 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoro-2-nitrobenzaldehyde

CAS RN

213382-45-7
Record name 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of concentrated nitric acid (6.8 mL, 101.0 mmol) in concentrated sulfuric acid (60 mL) was slowly added 3-bromo-4-fluorobenzaldehyde (10 g, 49.5 mmol) at 0° C. After the addition was completed, the ice bath was removed, and the reaction was allowed to warm to room temperature and stirred for 3 hours. The mixture was poured into ice water and extracted with ethyl acetate (200 mL). The organic layer was concentrated to give the title compound as a yellow solid (crude, 12 g, 100%), which was used directly for the next step without further purification.
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-fluorobenzaldehyde (5.0 g, 24.6 mmol) in H2SO4 (25 mL) at 0° C. was added nitric acid (3 mL) in H2SO4 (30 mL), dropwise. The resulting mixture was warmed to room temperature overnight. The resulting solution was then poured slowly over ice and filtered to collect the yellow precipitate. The precipitate was washed with H2O and dried, then purified by silica gel chromatography eluted with a solvent mixture of ethyl acetate and heptanes from 0:100 to 25:75 to yield a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 0° C. solution of concentrated sulfuric acid (125 mL, 2340 mmol) and nitric acid (11.79 mL, 185 mmol) was added 3-bromo-4-fluorobenzaldehyde (25.0 g, 123 mmol). The reaction was warmed to ambient temperature, during which time the solids dissolved. After 2 h, the reaction mixture was poured into a mixture of ice (500 mL) and water (250 mL). The resulting suspension was filtered through a medium frit affording 5-bromo-4-fluoro-2-nitrobenzaldehyde as a yellow solid.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
11.79 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4-Fluoro-3-bromo-benzaldehyde (3.00 g, 14.78 mmol) was added to a stirred solution of concentrated nitric acid (67%, 2.02 mL, 29.55 mmol) in concentrated sulfuric acid (18 mL) at 0° C. After the addition was complete, the ice bath was removed and the reaction was allowed to stir for 3 hours at room temperature. Then, the mixture was poured into ice and extracted with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate, then filtered and concentrated. The residue was purified by silica gel chromatography eluting with 1:9 ethyl acetate:hexanes to give 2.66 g (73%) of 5-bromo-4-fluoro-2-nitro-benzaldehyde as a solid. 1H NMR (400 MHz, d6-DMSO): δ 10.14 (s, 1H), 8.31 (d, J=8 Hz, 1H), 8.25 (d, J=7 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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